molecular formula C8H9ClN2O2S B2774370 2-(2-Chloropropanamido)thiophene-3-carboxamide CAS No. 879361-67-8

2-(2-Chloropropanamido)thiophene-3-carboxamide

Cat. No.: B2774370
CAS No.: 879361-67-8
M. Wt: 232.68
InChI Key: SUSBMDAZHNHZKS-UHFFFAOYSA-N
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Description

2-(2-Chloropropanamido)thiophene-3-carboxamide is a heterocyclic organic compound with the molecular formula C8H9ClN2O2S. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amide group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropropanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amide precursors. One common method is the reaction of 2-chloropropanoyl chloride with thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloropropanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or thiophene derivatives.

Scientific Research Applications

2-(2-Chloropropanamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(2-Chloropropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-(2-Bromopropanamido)thiophene-3-carboxamide
  • 2-(2-Iodopropanamido)thiophene-3-carboxamide
  • 2-(2-Fluoropropanamido)thiophene-3-carboxamide

Comparison: Compared to its analogs, 2-(2-Chloropropanamido)thiophene-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the compound’s physicochemical properties, such as solubility and stability, may differ from its analogs, affecting its suitability for specific applications .

Properties

IUPAC Name

2-(2-chloropropanoylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-4(9)7(13)11-8-5(6(10)12)2-3-14-8/h2-4H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSBMDAZHNHZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CS1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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